The synthesis of CD10847 involves several advanced methodologies that are commonly employed in organic chemistry. While specific synthetic routes for CD10847 are not extensively documented, general techniques used in the synthesis of similar compounds include:
The technical details would require precise conditions such as temperature, solvents used, and reaction times to optimize yield and purity.
The molecular structure of CD10847 can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into:
Data regarding the exact molecular formula, molar mass, and structural diagrams would typically be found in specialized chemical databases or journals.
CD10847 may participate in various chemical reactions typical for organic compounds. Potential reactions include:
Technical details such as reaction conditions (temperature, pressure), catalysts used, and expected products would be crucial for understanding the reactivity profile of CD10847.
The mechanism of action for CD10847 would depend on its biological targets. If it acts as a pharmaceutical agent, understanding how it interacts with specific proteins or enzymes is essential. This could involve:
Data from studies exploring these mechanisms would provide insights into its efficacy and safety profile.
Understanding the physical properties (such as melting point, boiling point) and chemical properties (such as solubility, reactivity) of CD10847 is crucial for its application. Some relevant properties might include:
These properties can significantly influence its practical applications in scientific research or industry.
CD10847 has potential applications across various scientific domains:
The exploration of these applications often leads to further research opportunities that can enhance our understanding of both the compound itself and broader scientific principles.
CD10847 (C₂₈H₃₃N₃O₇) is a synthetic caspase-1 inhibitor featuring a 2-azabicyclo[2.2.2]octane (2-ABO) core linked to a γ-butyrolactone moiety. Its IUPAC name is (1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-yl)-2-azabicyclo[2.2.2]octane-3-carboxamide, with a molecular weight of 523.59 g/mol [1]. The structure includes:
Table 1: Key Chemical Properties of CD10847
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₃N₃O₇ |
Exact Mass | 523.2319 Da |
Elemental Composition | C 64.23%; H 6.35%; N 8.03%; O 21.39% |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
CD10847 emerged from efforts to overcome limitations of early caspase inhibitors through scaffold hopping. Traditional inhibitors (e.g., peptidic aldehydes like Ac-YVAD-CHO) suffered from poor metabolic stability and membrane permeability [6]. In 2017, Brethon et al. applied virtual fragmentation to a library of 12,000 natural product-derived compounds, generating 153,000 3D fragments. This identified the 2-ABO scaffold as a non-peptidic P2-P3 replacement, leading to CD10847’s synthesis and optimization [1] [5]. Key milestones:
Table 2: Evolution of Caspase-1 Inhibitors
Generation | Representative Compound | Key Advancement | Limitation |
---|---|---|---|
Peptide-based | Ac-YVAD-CHO | High specificity for caspase-1 | Low metabolic stability |
Peptidomimetic | VX-740 | Oral bioavailability | Liver toxicity in trials |
Non-peptidic | CD10847 | Rigid 3D scaffold enhancing selectivity | Currently preclinical |
CD10847 specifically inhibits caspase-1 (ICE, Interleukin-1β Converting Enzyme), a key mediator of pyroptosis and inflammation. Caspase-1 activation triggers:
Biochemical studies confirm CD10847’s irreversible binding to caspase-1’s catalytic cysteine (Cys285) via its γ-butyrolactone carbonyl group. X-ray crystallography reveals interactions with the S2-S3 subsites, explaining its selectivity over caspase-3 (>100-fold) [1] [5]. Physiologically, this inhibition:
Table 3: Biochemical and Physiological Effects of CD10847
Parameter | Effect of CD10847 | Significance |
---|---|---|
Caspase-1 Activity | IC₅₀ = 17 nM | High potency in enzymatic assays |
IL-1β Secretion | >90% inhibition in LPS-primed macrophages | Key mechanism for anti-inflammatory effects |
Pyroptosis | Reduced lactate dehydrogenase release | Limits inflammatory cell death |
In Vivo Efficacy | Suppresses arthritis in rat models | Validates therapeutic potential for inflammation |
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6